3-amino-5-hydroxyquinoxalin-2(1H)-one

Description

Significance of Quinoxalinone Scaffolds in Medicinal and Material Chemistry Research

The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov Derivatives of this scaffold have demonstrated a comprehensive range of pharmacological activities. nih.govmdpi.com Research has extensively documented their potential as anticancer, antibacterial, antiviral, anti-inflammatory, neuroprotective, and antidiabetic agents. researchgate.netnih.govmdpi.com The versatility of the quinoxaline (B1680401) core allows for structural modifications that can fine-tune its biological activity, making it a key component in drug discovery and development. mdpi.comresearchgate.net For instance, quinoxaline 1,4-di-N-oxides (QdNOs) are noted for their multifaceted biological properties, including antimicrobial and anticancer effects. researchgate.net

In the realm of material science, the quinoxalin-2(1H)-one fragment is a valuable electron-withdrawing component for creating "push-pull" systems. nih.gov These systems exhibit interesting photophysical properties, making them suitable for applications in dyes, fluorescent materials, and electroluminescent devices. nih.govrsc.org The combination of nitrogen atoms and a carbonyl group within the quinoxalinone structure imparts distinct electronic and reactive properties, which are beneficial for applications involving surface interactions, such as corrosion inhibition. researchgate.net

Historical Development and Evolution of Quinoxaline and Quinoxalin-2(1H)-one Derivatives in Academic Contexts

The history of quinoxaline chemistry dates back to 1884, when Körner and Hinsberg first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone for accessing the quinoxaline core. chim.itresearchgate.net Over the decades, numerous synthetic methodologies have been developed to improve efficiency, yield, and environmental friendliness. researchgate.netijpsjournal.comnih.gov

Early methods often required harsh conditions, such as high temperatures and the use of strong acid catalysts. nih.gov The evolution of synthetic strategies has seen the introduction of milder and more sustainable approaches. These include the use of various catalysts like cerium (IV) ammonium (B1175870) nitrate, iodine, and zinc triflate, as well as green chemistry protocols such as microwave-assisted synthesis and reactions in aqueous media. mdpi.comijpsjournal.comnih.gov A significant advancement in the field is the direct C-H functionalization of the quinoxalin-2(1H)-one core, particularly at the C3 position. mdpi.comchim.it This approach offers a more atom- and step-economical route to a wide range of derivatives compared to traditional condensation or cyclization reactions. chim.itacs.org

Structural Elucidation and Core Features of the 3-amino-5-hydroxyquinoxalin-2(1H)-one Moiety

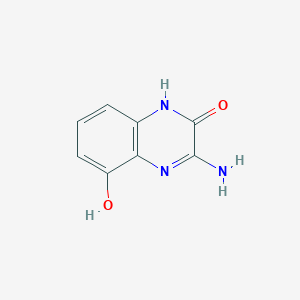

The compound this compound is a specific derivative of the quinoxalinone scaffold. Its structure is characterized by the core quinoxalin-2(1H)-one bicyclic system, which is substituted with an amino group (-NH2) at the C3 position and a hydroxyl group (-OH) at the C5 position of the benzene (B151609) ring.

The core structure consists of a benzene ring fused to a pyrazine (B50134) ring containing a ketone group, which can exist in a tautomeric equilibrium with its enol form, quinoxalin-2-ol. The presence of the amino group at C3 and the hydroxyl group at C5 significantly influences the molecule's electronic properties, reactivity, and potential for hydrogen bonding. These functional groups are crucial for its potential biological activity and interactions with molecular targets. acs.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 659729-85-8 | |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molar Mass | 177.16 g/mol | |

| Predicted Density | 1.68 g/cm³ |

| Predicted pKa | 9.08 | |

This data is based on predicted values.

Research Landscape and Emerging Trends Pertaining to Functionalized Quinoxalinones

The current research landscape for quinoxalinones is vibrant, with a strong focus on developing new, efficient, and sustainable synthetic methods for their functionalization. mdpi.comrsc.org A major trend is the direct C-H functionalization at the C3 position, which avoids the need for pre-functionalized starting materials. mdpi.comchim.it

Recent advancements have highlighted the use of various catalytic systems to achieve this transformation:

Photocatalysis: Visible-light-induced reactions have emerged as a green and powerful tool for C-H functionalization, enabling reactions like alkylation, arylation, and amination under mild conditions. mdpi.comresearchgate.net For example, Eosin Y has been used as a photocatalyst for the C-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines. acs.org

Heterogeneous Catalysis: The use of recyclable catalysts such as graphitic carbon nitride (g-C₃N₄), metal-organic frameworks (MOFs), and ion-exchange resins is gaining traction. mdpi.com These catalysts offer advantages in terms of cost, environmental impact, and ease of separation from the reaction mixture. mdpi.com

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot, are being explored to build molecular complexity and synthesize diverse quinoxalinone derivatives efficiently. nih.gov

These modern synthetic strategies are continuously expanding the library of accessible quinoxalinone derivatives, facilitating further exploration of their applications in medicinal and material chemistry. nih.govresearchgate.net The development of methods for introducing a wide variety of functional groups, including alkyl, aryl, acyl, and amino groups, is a key focus of ongoing research. chim.itresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Quinoxalin-2(1H)-one |

| Quinoxaline 1,4-di-N-oxide |

| o-phenylenediamine |

| Eosin Y |

| Cerium (IV) ammonium nitrate |

| Zinc triflate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-hydroxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H,(H2,9,11)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSYCVRKXYTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587796 | |

| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659729-85-8 | |

| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Hydroxyquinoxalin 2 1h One and Its Analogues

Classical Synthetic Pathways to the Quinoxalin-2(1H)-one Core Structure

Traditional methods for constructing the quinoxalin-2(1H)-one core have been the bedrock of quinoxaline (B1680401) chemistry for decades. These pathways, while effective, often require harsh conditions and long reaction times.

Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Compounds

The most fundamental and widely utilized method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov This reaction is a versatile and straightforward approach to the quinoxaline core. In the context of synthesizing quinoxalin-2(1H)-ones, α-keto acids or their corresponding esters are common dicarbonyl synthons.

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. For instance, the reaction of an o-phenylenediamine with an α-ketoester will yield a 3-substituted quinoxalin-2(1H)-one. nih.gov The reaction of o-phenylenediamines with α-keto acids under catalyst-free conditions, using water as the solvent, provides an efficient route to quinoxalinones. organic-chemistry.org

A variety of catalysts, including acids like hydrochloric acid or p-toluenesulfonic acid, can be employed to facilitate this condensation. sapub.org The choice of substituents on both the o-phenylenediamine and the dicarbonyl compound allows for the introduction of diverse functionalities into the final quinoxalinone structure. For the specific synthesis of 3-amino-5-hydroxyquinoxalin-2(1H)-one, a suitably substituted o-phenylenediamine, such as 2,3-diamino-4-hydroxyphenol, would be required to react with a synthon that provides the 3-amino-2-oxo functionality.

Stepwise Synthesis Approaches for Substituted Quinoxalin-2(1H)-ones

Stepwise synthetic strategies offer greater control over the regiochemistry and substitution patterns of the final quinoxalin-2(1H)-one product. These methods often involve the sequential formation of the amide and then the heterocyclic ring.

One such approach involves the reaction of 2-aminobenzamides with α-keto acids. This catalyst-free reaction, often conducted in water, allows for the efficient synthesis of quinoxalinones. organic-chemistry.org Another stepwise method is the tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite, which yields quinoxalin-2-ones through a sequence of nitrosation, tautomerization, and cyclization. organic-chemistry.org

Furthermore, a one-pot, two-step synthesis has been developed for substituted triazolo[4,3-a]quinoxalin-4(5H)-ones starting from 3-hydrazineylquinoxalin-2(1H)-one. tandfonline.com This intermediate is reacted with an aldehyde to form a hydrazineylidene intermediate, which then undergoes oxidative cyclization. tandfonline.com This highlights how a pre-formed quinoxalinone can be further functionalized in a stepwise manner.

Modern and Green Chemistry Approaches in Quinoxalinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis Protocols for Quinoxalinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. udayton.edu This technique has been successfully applied to the synthesis of quinoxalinone derivatives, offering significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. udayton.edunih.gove-journals.inudayton.edu

The condensation of o-phenylenediamines with α-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. sapub.orge-journals.in For example, a series of quinoxaline derivatives were synthesized in 80-90% yields within 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in This rapid and efficient method is highly desirable for the high-throughput synthesis of compound libraries for drug discovery. udayton.edursc.org The synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid from the reaction of substituted aromatic diamine and α-keto-glutaric acid has also been achieved using microwave assistance. sapub.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed in green solvents or solvent-free |

| Yields | Variable, often moderate | Generally high to excellent |

| Purity of Product | Often requires extensive purification | Often results in cleaner products with easier work-up |

Catalyst-Free and Environmentally Benign Synthetic Routes

The development of catalyst-free synthetic methods is a key goal of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. rsc.org Several catalyst-free approaches for the synthesis of quinoxalin-2(1H)-ones have been reported.

One notable example is the reaction of α-keto acids with various ortho-substituted anilines, including benzene-1,2-diamines, in water. This method is not only catalyst-free but also utilizes an environmentally friendly solvent, with products often being easily purified by simple filtration. organic-chemistry.org Another catalyst-free domino synthesis involves the reaction of phenacyl halides with 1,2-diaminoarenes, using sodium bicarbonate as a deacidifying agent. asianpubs.orgresearchgate.net Furthermore, a novel catalyst-free protocol for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones in ethanol has been developed, which boasts excellent yields and a simple experimental procedure. acs.org

These methods offer significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity, making them attractive alternatives to traditional catalytic systems.

Biocatalytic Transformations in Quinoxaline Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While still an emerging area in quinoxaline chemistry, biocatalytic methods have shown promise.

Enzymatic catalysis has been employed in the synthesis of quinoxalinone derivatives from the reaction of 2,3-diaminonaphthalene (B165487) with α-keto acids. sapub.org The use of enzymes can lead to high selectivity and mild reaction conditions. Another example involves the use of β-cyclodextrin as a biomimetic catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives in water. mdpi.com Although not a direct synthesis of the target compound, this demonstrates the potential of biocatalysis and biomimetic systems in the broader field of quinoxaline synthesis. mdpi.com The development of specific enzymes for the synthesis of functionalized quinoxalin-2(1H)-ones is an area with significant potential for future research.

Strategic Introduction of Amino and Hydroxyl Functionalities into Quinoxalinone Scaffolds

The introduction of amino and hydroxyl groups onto the quinoxalinone scaffold is a critical aspect of synthesizing derivatives like this compound. These functional groups significantly influence the molecule's chemical and biological properties. researchgate.net The synthetic approaches often involve either building the quinoxalinone ring from precursors already bearing these functionalities or introducing them onto a pre-formed quinoxalinone core. portico.org

A primary strategy for forming the quinoxalinone ring involves the condensation of an appropriately substituted o-phenylenediamine with reagents like chloroacetic acid or its derivatives. portico.org To obtain a 5-hydroxyquinoxalinone, the synthesis would typically start from a 2,3-diaminophenol (B1330466) derivative. The hydroxyl group is therefore incorporated from the outset via the choice of starting material.

The introduction of the C3-amino group is frequently accomplished through the direct functionalization of a C-H bond on the quinoxalinone ring, a modern and efficient approach. researchgate.net This avoids multi-step sequences that might involve the reduction of a nitro group, a more traditional method. portico.org Visible-light-induced reactions have emerged as a powerful tool for this purpose. For instance, a C(sp²)-H/N-H cross-dehydrogenative coupling (CDC) allows for the direct formation of 3-aminoquinoxalin-2(1H)-ones by reacting the quinoxalinone core with aliphatic amines under visible light. organic-chemistry.org This method is valued for its mild conditions and directness. organic-chemistry.org

Other advanced methods for C3-amination include oxidative radical coupling reactions, which utilize various amide radical precursors to install the amino functionality. chim.it These catalytic functionalization strategies represent a significant advance in synthesizing complex quinoxalinone analogues. researchgate.net

Table 1: Strategic Methodologies for C3-Amination of Quinoxalinone Scaffolds

| Synthetic Strategy | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Visible-Light-Induced CDC-Amination | Aliphatic amines, photoredox catalyst, visible light | Direct C-H amination at the C3 position through a radical process, offering high efficiency under mild conditions. | organic-chemistry.org |

| Oxidative Radical Coupling | Amide radical precursors (e.g., amidates, NH-sulfoximines), oxidant | Generation of a nitrogen-centered radical which then couples with the quinoxalinone ring at the C3 position. | chim.it |

| Nitro Group Reduction | o-Nitroaniline precursor, reduction agent (e.g., Na2S2O4, SnCl2) | A classical multi-step approach where a nitro group, incorporated during the synthesis of the scaffold, is reduced to an amino group. | portico.org |

Optimization of Reaction Conditions and Yield for Advanced Synthesis

The efficiency and success of synthesizing this compound and its analogues heavily depend on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants or additives. chim.itnih.gov The goal is to maximize product yield while minimizing the formation of byproducts and simplifying purification processes. portico.org

In the context of C-H functionalization reactions, which are central to advanced synthesis, the catalyst system is paramount. Transition-metal catalysts, particularly those based on palladium, copper, and iron, are widely employed. portico.orgresearchgate.net For example, in C3-H arylation reactions, a Mn(III)-mediated process was shown to effectively couple arylboronic acids with quinoxalin-2(1H)-ones, providing the desired products in good to excellent yields. chim.it Similarly, multi-component reactions, which allow for the construction of complex molecules in a single step, are optimized to enhance efficiency. A three-component reaction involving quinoxalin-2(1H)-one, styrene, and a peroxide initiator can be catalyzed by CuCl to introduce both C-C and C-O bonds, with yields being dependent on the precise conditions. nih.gov

The choice of radical precursors in C-H alkylation reactions is another area of optimization. The use of 4-alkyl-1,4-dihydropyridines (R-DHPs) as alkyl radical sources, accelerated by BI-OAc, has been shown to functionalize a wide range of quinoxalin-2(1H)-ones in good to excellent yields. chim.it Optimization studies often involve screening various catalysts, oxidants, and solvents to find the ideal combination for a specific transformation. For instance, the synthesis of quinoxaline derivatives using heterogeneous catalysts like alumina-supported heteropolyoxometalates demonstrated that the yield could be significantly increased by adjusting the amount of catalyst and the reaction time. nih.gov

Table 2: Optimization of Reaction Conditions for C3-Functionalization of Quinoxalin-2(1H)-one

| Reaction Type | Catalyst/Mediator | Solvent | Key Optimization Parameter | Effect on Yield | Reference |

|---|---|---|---|---|---|

| C3-H Alkylation | BI-OAc (accelerant) | Not specified | Nature of alkyl radical precursor (R-DHPs) | Good to excellent yields for various substrates. | chim.it |

| C3-H Arylation | Mn(OAc)3 | Not specified | Oxidant choice and substrate scope | Good to excellent yields. | chim.it |

| Three-Component Synthesis | CuCl | Not specified | Choice of peroxide initiator (TBPB) | Acceptable functional group tolerance and yields. | nih.gov |

| General Quinoxaline Synthesis | AlCuMoVP on Alumina | Toluene | Amount of catalyst (mg) | Yield increased from 85% to 92% when catalyst amount was raised from 50 to 100 mg. | nih.gov |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 Amino 5 Hydroxyquinoxalin 2 1h One Derivatives

Chemical Modification at the Amino Functionality of 3-amino-5-hydroxyquinoxalin-2(1H)-one

The amino group at the C3-position of the quinoxalinone ring is a primary site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. researchgate.net

Schiff Base Formation and Amide Linkage Derivatizations

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is a straightforward method to introduce diverse aryl and alkyl substituents. nih.govsemanticscholar.orgnih.gov For instance, the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aldehydes exemplifies this common synthetic route. nih.gov The resulting imine linkage is not only a key structural feature but can also be a pharmacophore in biologically active molecules. semanticscholar.org The stability of these Schiff bases can be influenced by factors such as intramolecular hydrogen bonding, particularly when a hydroxyl group is present in the ortho position of the aldehyde's benzene (B151609) ring. nih.gov

Amide linkages are another critical class of derivatives, often synthesized by reacting the amino group with acylating agents like acyl chlorides or carboxylic anhydrides. researchgate.net These 3-acylamino-quinoxalin-2(1H)-ones are significant because the amide functionality is a cornerstone in many biological molecules. researchgate.net For example, palladium-catalyzed direct oxidative C-3 amidation of quinoxalin-2(1H)-ones with acetonitrile (B52724) has been developed to produce 3-acetamino quinoxalin-2(1H)-ones. researchgate.net

Table 1: Examples of Schiff Base and Amide Linkage Derivatizations

| Starting Material | Reagent | Derivative Type | Resulting Compound (Example) |

| This compound | Aromatic Aldehyde | Schiff Base | 3-(((aryl)methylene)amino)-5-hydroxyquinoxalin-2(1H)-one |

| This compound | Acyl Chloride | Amide | 3-acetamido-5-hydroxyquinoxalin-2(1H)-one |

| This compound | Ketone | Schiff Base | 3-((alk-2-ylidene)amino)-5-hydroxyquinoxalin-2(1H)-one |

Exploration of Nitrogen Atom Reactivity (e.g., Alkylation, Acylation)

Beyond Schiff base and amide formation, the nitrogen atom of the amino group can undergo other important reactions like alkylation and acylation. Alkylation introduces alkyl groups onto the amino nitrogen, which can be achieved through various methods, including hydrogen-borrowing catalysis. nih.gov This reaction can be sensitive to the steric hindrance of both the amine and the alkylating agent. nih.gov

Acylation, the introduction of an acyl group, is a fundamental transformation. nih.gov Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, suggesting that selective N-acylation of this compound would likely require different reaction conditions to favor reaction at the amino group over the hydroxyl group. nih.gov The reactivity of the amino group is influenced by the electronic nature of the quinoxalinone ring system.

Functionalization Approaches at the Hydroxyl Group of this compound

The hydroxyl group at the C5-position of the quinoxalinone ring presents another opportunity for derivatization, although literature specifically detailing the functionalization of this group on this compound is less common. However, general methods for the functionalization of phenolic hydroxyl groups, such as O-acylation and O-alkylation, are well-established. For instance, the O-acylation of 8-hydroxyquinolin-2(1H)-one has been successfully achieved using acyl chlorides in the presence of a base like triethylamine. researchgate.net This suggests that similar strategies could be applied to the 5-hydroxy group of the title compound, provided the reactivity of the amino group is appropriately managed, possibly through the use of protecting groups.

Elucidation of Substituent Effects on the Quinoxalinone Ring System

The introduction of substituents onto the quinoxalinone ring, either on the benzene or the pyrazinone portion, significantly influences the molecule's electronic properties and reactivity. arkat-usa.orgnih.gov

Impact of Substitution on Electronic Structure and Reactivity

The electronic nature of substituents on the quinoxalinone ring can have a profound impact on its chemical behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the heterocyclic system. byjus.comyoutube.com

The hydroxyl group (-OH) at the C5-position is also an activating, ortho-, para-directing group, further enhancing the electron density of the benzene portion of the ring. youtube.com The combined effect of the amino and hydroxyl groups makes the molecule highly activated towards electrophilic substitution.

The introduction of further substituents can fine-tune these electronic properties. For example, in palladium-catalyzed amidation reactions, quinoxalin-2(1H)-ones bearing electron-rich and electron-poor substituents generally react smoothly, although strong electron-withdrawing groups like a nitro group can sometimes inhibit the transformation. researchgate.net

Table 2: Predicted Effect of Substituents on the Reactivity of the Quinoxalinone Ring

| Substituent Position | Substituent Type | Predicted Effect on Electron Density | Predicted Impact on Reactivity Towards Electrophiles |

| C3 | Amino (-NH₂) | Increase | Activation |

| C5 | Hydroxyl (-OH) | Increase | Activation |

| - | Nitro (-NO₂) (hypothetical) | Decrease | Deactivation |

| - | Methyl (-CH₃) (hypothetical) | Increase (slight) | Activation (slight) |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the quinoxalinone ring is a key challenge and an area of active research. Directing groups play a crucial role in controlling the position of incoming substituents. mdpi.com For the quinoxalinone core, functionalization is often directed to the C3-position. nih.govnih.govrsc.org

Various transition-metal-free and metal-catalyzed methods have been developed for the regioselective C-H functionalization of quinoxalin-2(1H)-ones. researchgate.netnih.gov For instance, visible-light-induced continuous-flow C-3 alkylation has been demonstrated using photoredox catalysis. nih.gov Similarly, metal-free C-H benzylation at the C3 position has been achieved. researchgate.net The choice of catalyst, solvent, and reaction conditions can be manipulated to favor a specific regioisomer. For example, solvent-controlled divergent heterogeneous reactions of quinoxalin-2(1H)-one have been reported to yield different products. nih.gov The inherent electronic properties of the this compound, with its activated ring system, would likely influence the regiochemical outcome of such reactions, although specific studies on this particular derivative are needed to fully elucidate these effects.

Rational Design and Synthesis of Analogues for Targeted Research

The rational design of analogues based on the this compound scaffold focuses on strategically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. Key derivatization strategies involve functionalization of the C3-amino group, the aromatic ring, and the N1-position of the quinoxalinone core.

Derivatization of the C3-Amino Group: The amino group at the C3 position is a common site for modification. One prevalent strategy is the formation of Schiff bases through condensation with various aldehydes and ketones. This approach introduces a diverse range of substituents, allowing for the exploration of different steric and electronic effects on biological activity. For instance, the reaction of 3-hydrazino-1H-quinoxalin-2-one with aromatic aldehydes yields aldimines, where the resulting azomethine group (HC=N) is a key structural feature. nih.gov The nature of the substituent on the aromatic aldehyde can significantly influence the activity. For example, the introduction of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -COOH) on the phenyl ring of the Schiff base can modulate the compound's interaction with its biological target. nih.gov

Another strategy involves the acylation of the C3-amino group to form amides. Reaction with various acid chlorides or anhydrides can introduce different acyl moieties. For example, quinoxaline (B1680401) amines can be condensed with isocyanates to form quinoxaline urea (B33335) analogs, a modification that has been explored to improve potency and bioavailability in the context of inhibiting protein kinases like IKKβ. nih.gov

Modification of the Quinoxalinone Core: The core structure itself can be modified. The hydroxyl group at the C5 position offers a handle for etherification or esterification to probe the importance of this hydrogen bond donor. While specific studies on C5-hydroxy derivatives are less common, the general principles of aromatic substitution suggest this position can be a key modulator of activity. Furthermore, substitution at other positions on the benzene ring of the quinoxalinone scaffold, such as C6 or C7, with halogens, nitro, or alkyl groups, is a well-established method for fine-tuning the electronic properties and steric profile of the molecule. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or heteroaryl groups at these positions. nih.gov

N1-Alkylation: The nitrogen at the N1 position can be alkylated or arylated to investigate the role of the N-H proton and to introduce lipophilic groups that may enhance membrane permeability. This modification can also prevent tautomerization and lock the compound in a specific conformation.

The synthesis of these derivatives often starts from a suitable substituted o-phenylenediamine (B120857). For the target compound, this would be 3-hydroxy-1,2-diaminobenzene. Cyclocondensation with an appropriate C2 synthon, such as oxalic acid or its derivatives, would form the quinoxalin-2(1H)-one ring system. Subsequent functional group transformations, such as nitration followed by reduction, can be used to install the amino group at the C3 position.

A general synthetic approach to C3-functionalized quinoxalin-2(1H)-ones can involve multi-component reactions, which offer an efficient way to generate a library of derivatives. For example, a three-component reaction of quinoxalin-2(1H)-ones, an oxidant like K₂S₂O₈, and an alkene can lead to C3-alkylated products. mdpi.com

Table 1: Examples of Synthesized Quinoxalin-2(1H)-one Derivatives and their Biological Targets

Computational and Experimental Methodologies for SAR Determination

The determination of structure-activity relationships (SAR) for this compound derivatives relies on a combination of computational and experimental techniques. These methodologies provide insights into how chemical structure correlates with biological activity, guiding the rational design of more effective compounds.

Computational Methodologies:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For quinoxaline derivatives, docking studies have been employed to understand interactions with targets like COX-2 and VEGFR-2. nih.govrsc.org The results can reveal key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding, helping to rationalize the observed SAR. For instance, docking might show that the C5-hydroxy group of our lead compound forms a crucial hydrogen bond with a specific amino acid residue in the target's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP) are calculated and correlated with activity. A successful QSAR model can predict the activity of novel, unsynthesized analogues. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. rsc.orgresearchgate.net These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. Parameters such as oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity are commonly assessed. nih.gov

Experimental Methodologies:

Synthesis and Spectroscopic Characterization: The synthesized analogues must be purified and their structures unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) is often used for purification. Spectroscopic techniques are essential for characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the position of substituents on the quinoxalinone ring. nih.govnih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as C=O, N-H, and O-H stretching vibrations. nih.gov

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational details. researchgate.net

In Vitro Biological Assays: The synthesized derivatives are tested in various in vitro assays to determine their biological activity. These can include:

Enzyme Inhibition Assays: To measure the potency of compounds against specific enzymes (e.g., kinases, cyclooxygenases). nih.gov The results are typically reported as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).

Cell-based Assays: To evaluate the effect of compounds on cellular processes, such as cell proliferation (e.g., MTT assay), apoptosis, or signaling pathways. nih.govnih.gov IC₅₀ values against different cancer cell lines are often determined to assess antiproliferative activity. researchgate.net

Receptor Binding Assays: To determine the affinity and selectivity of compounds for specific receptors.

The data generated from these experimental assays are then used to build and refine the SAR. For example, a series of analogues with different substituents at the C3-position might be synthesized and tested in a cell proliferation assay. The resulting IC₅₀ values can then be correlated with the properties of the substituents to understand what features enhance or diminish activity.

Table 2: Structure-Activity Relationship (SAR) of Selected Quinoxaline Derivatives

By integrating these computational and experimental approaches, researchers can systematically explore the SAR of this compound derivatives, leading to the identification of optimized analogues with improved therapeutic potential.

Pharmacological and Biological Activities of 3 Amino 5 Hydroxyquinoxalin 2 1h One and Its Derivatives

Antimicrobial Activity Profiles

Derivatives of the quinoxaline (B1680401) core structure are recognized for their significant antimicrobial properties, a characteristic that extends to analogs of 3-amino-5-hydroxyquinoxalin-2(1H)-one. nih.govmdpi.com The introduction of various functional groups to the quinoxaline ring system allows for the modulation of their activity against a spectrum of microbial pathogens. nih.gov

Antibacterial Efficacy Against Diverse Bacterial Strains

The antibacterial potential of quinoxalinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, certain 2(1H)-quinolinone derivatives tethered with a 1,3,5-triazine (B166579) moiety have shown moderate activity against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, and Pseudomonas aeruginosa. icm.edu.pl The antibacterial activity is often evaluated using methods like the agar (B569324) plate disc diffusion assay to determine the extent of growth inhibition. nih.gov

In a study focused on novel quinoline (B57606) derivatives, amino acid conjugates were synthesized and evaluated for their antibacterial properties. One such compound, a quinoline derivative with an amino acid moiety, demonstrated moderate and equivalent antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, suggesting its potential as a broad-spectrum antibacterial agent. mdpi.com Specifically, the high activity of certain quinoxaline derivatives is sometimes attributed to the incorporation of aromatic rings and methyl groups, which can increase the lipophilicity of the compounds, potentially aiding in their interaction with bacterial cells. nih.gov

Antifungal Properties and Mechanisms of Action

The antifungal activity of quinoxaline derivatives is a significant area of research. mdpi.com For example, 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, has shown considerable efficacy against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some cases, the in vitro activity of these derivatives has been found to be comparable or even superior to established antifungal agents like Amphotericin B. nih.gov

Derivatives of 3,4-dihydro-2(1H)-quinolinone are also recognized for their potential antifungal applications. icm.edu.pl The antifungal activity of these compounds has been tested against fungal strains such as Aspergillus niger and Candida albicans. nih.govicm.edu.pl The mechanism of action, while not always fully elucidated, is believed to involve the specific chemical structures of the derivatives that interfere with fungal cell growth and proliferation. For instance, certain Schiff bases derived from quinoxaline have demonstrated moderate activity against A. niger but no activity against C. albicans, indicating a degree of selectivity in their antifungal action. nih.gov

Antiviral Activities, Including Anti-HCV and Anti-HIV Potency

Quinoxaline derivatives have been identified as possessing notable antiviral properties. sapub.org A systematic review has highlighted the potential of novel 3-aminoquinoxalin-2(1H)-one derivatives as agents against the Epstein-Barr virus (EBV). nih.gov Certain derivatives in a study demonstrated a more potent inhibitory effect on EBV antigen activation than the reference compound, oleanolic acid, without exhibiting cytotoxicity. nih.gov The structure-activity relationship in this series indicated that disubstitution with alkyl groups on both the hydrazine (B178648) and quinoxaline nitrogens was important for activity, suggesting that hydrophobic interactions may play a key role in their mechanism of action. nih.gov The general structure of these anti-EBV active compounds often features modifications on the amino group at the 3-position. researchgate.net

Furthermore, the broader class of quinolin-2-one derivatives has been investigated for activity against other viruses. For instance, certain derivatives have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov Additionally, some 3-hydroxyquinolin-2(1H)-ones have been reported as selective inhibitors of HIV-1 reverse transcriptase-associated RNase H activity. nih.gov While not directly derivatives of this compound, these findings underscore the potential of the quinolinone scaffold in developing antiviral agents.

Anticancer and Antitumor Potential

The anticancer and antitumor activities of quinoxaline and its derivatives are well-documented, with many compounds showing potent effects against various cancer cell lines. researchgate.netnih.gov The mechanism of action often involves the inhibition of key cellular targets crucial for cancer cell survival and proliferation.

Inhibition of Key Cellular Targets (e.g., c-Met Kinase, PDE4, Hsp90)

c-Met Kinase: The c-Met receptor tyrosine kinase is a significant target in cancer therapy due to its role in tumor development and progression. cas.ac.cnnih.gov Several quinoline-based derivatives have been developed as potent and selective c-Met inhibitors. nih.govnih.gov For example, 3,5,7-trisubstituted quinolines have been identified as highly potent c-Met inhibitors, with some compounds exhibiting IC50 values of less than 1.0 nM. nih.gov These inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, interfering with its signaling pathway. nih.govlookchem.com Docking studies of quinoxaline derivatives have shown that they can form hydrogen bonds with key residues in the kinase domain, such as Pro1158 and Met1160. lookchem.com

PDE4: Phosphodiesterase 4 (PDE4) is another important target in inflammatory diseases and cancer. researchgate.net Quinoline-based structures have been utilized to develop PDE4 inhibitors. For instance, fragment-based elaboration of known inhibitors has led to new quinoline derivatives with significant PDE4 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. researchgate.net

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy. nih.govnih.gov The inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways essential for tumor progression. nih.govatlasgeneticsoncology.org Derivatives of 3-(heteroaryl)quinolin-2(1H)-one have been designed and synthesized as potential Hsp90 inhibitors. nih.gov Some of these compounds have shown promising biological effects against cancer cell lines by inducing a decrease in Hsp90 client proteins. nih.gov

Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines

Derivatives of 3-aminoquinoxalin-2(1H)-one have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The introduction of different substituents on the quinoxaline ring can modulate the cytotoxic potency and selectivity. researchgate.net

In vitro studies have evaluated the cytotoxic effects of various quinoxaline derivatives using assays such as the MTT assay. nih.gov For example, certain heterocyclic quinoxaline derivatives have been tested against human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov One particular pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative showed marked cytotoxicity against MKN 45 cells with an IC50 value of 0.073 microM. nih.gov

A series of 3-heteroaryl-quinolin-2(1H)-one derivatives were evaluated for their growth-inhibitory potency in cancer cell lines, with some compounds displaying GI50 values ranging between 28 and 48 µM against the PC-3 prostate cancer cell line. nih.gov

Below is a table summarizing the cytotoxic activity of selected quinoxaline and quinoline derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative | MKN 45 (Gastric Adenocarcinoma) | IC50 | 0.073 µM | nih.gov |

| 3-Heteroaryl-quinolin-2(1H)-one derivative (3b) | PC-3 (Prostate Cancer) | GI50 | 28 µM | nih.gov |

| 3-Heteroaryl-quinolin-2(1H)-one derivatives (3a-e) | PC-3 (Prostate Cancer) | GI50 | 28 - 48 µM | nih.gov |

| Aminoisoquinolinequinone derivative (10a) | Various Cancer Cells | Mean IC50 | 2.83 µM | nih.gov |

| Quinolone acylated arabinose hydrazone derivative (8) | HCT-116 (Colon Carcinoma) | IC50 | 23.5 µg/mL | ekb.eg |

Neuropharmacological Investigations

The neuropharmacological potential of quinoxaline derivatives, including compounds related to this compound, has been a significant area of research. These investigations have revealed a range of activities targeting the central nervous system.

Antagonism of NMDA Receptors

Quinoxaline derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. wikipedia.orgdrugbank.com Overactivation of NMDA receptors is linked to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org Consequently, antagonists of this receptor are of great interest for therapeutic development. wikipedia.orgyoutube.com

The antagonism can occur through different mechanisms at various sites on the receptor complex. wikipedia.org Research has shown that certain quinoxaline derivatives act as high-affinity antagonists at the glycine (B1666218) binding site associated with the NMDA receptor. nih.govcapes.gov.br Compounds such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), while also being potent AMPA receptor antagonists, inhibit glycine binding with micromolar affinities. nih.govnih.gov This interaction at the glycine site prevents the receptor from being fully activated by glutamate (B1630785). nih.gov

Further studies have elaborated on the structure-activity relationships for this antagonism. For instance, the insertion of a chlorinated quinoxaline ring into certain structures can result in highly potent NMDA receptor antagonists. nih.gov A series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones have demonstrated combined binding activity at both glycine/NMDA and AMPA receptors. acs.org For effective interaction with the glycine/NMDA receptor, the presence of a free acidic function and specific electron-withdrawing substituents on the benzo-fused moiety is often required. acs.org The compound 3-hydroxy-2-quinoxalinecarboxylic acid has also been identified as an antagonist of NMDA and kainate receptors. nih.gov

Table 1: Quinoxaline Derivatives as NMDA Receptor Antagonists

| Compound/Derivative Class | Receptor Site of Action | Observed Effect | Reference(s) |

|---|---|---|---|

| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | Glycine site of NMDA receptor | Inhibition of [3H]glycine binding | nih.gov |

| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | Glycine site of NMDA receptor | Inhibition of [3H]glycine binding | nih.gov |

| 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones | Glycine/NMDA and AMPA receptors | Combined binding activity | acs.org |

| 3-Hydroxy-2-quinoxalinecarboxylic acid (HQC) | NMDA and Kainate receptors | Antagonized 22Na+ efflux | nih.gov |

| Chlorinated quinoxaline derivatives | NMDA receptor | Potent antagonism | nih.gov |

Anxiolytic and Anticonvulsant Properties

The modulation of excitatory amino acid receptors by quinoxaline derivatives underpins their investigation for anxiolytic and anticonvulsant effects. ajol.info Anticonvulsants, also known as antiepileptics, are primarily used to treat seizures and may be prescribed for certain anxiety disorders when other medications are not effective. psychcentral.com

A study of several quinoxalinone derivatives revealed significant neuropharmacological effects. researchgate.net Specifically, 6-chloro-1,4-dihydro-quinoxaline-2,3-dione and N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated notable anticonvulsant activity. ajol.inforesearchgate.net The latter compound, along with others in the series, also exhibited anxiolytic properties. researchgate.net For example, 6-nitro-1,4-dihydroquinoxaline-2,3-dione showed a better anxiolytic effect in mice than diazepam at a dose of 30 mg/kg, while 1,2,3,4-tetrahydro-quinoxaline-2,3-dione had a comparable effect to diazepam. researchgate.net

The anticonvulsant action of these compounds is often linked to their ability to antagonize excitatory amino acid receptors. nih.gov The compound 3-hydroxy-2-quinoxalinecarboxylic acid, an NMDA receptor antagonist, was shown to produce a dose-dependent delay in the onset of picrotoxin-induced convulsions in animal models. nih.gov Furthermore, a recent study focused on designing novel quinoxaline derivatives as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, another key glutamate receptor involved in seizure activity. nih.gov Several of the synthesized compounds showed promising anticonvulsant activities in a pentylenetetrazol-induced seizure model, with some exhibiting efficacy comparable to the reference drug perampanel. nih.gov

Table 2: Anxiolytic and Anticonvulsant Activity of Quinoxalinone Derivatives

| Compound | Activity | Model/Test | Key Finding | Reference(s) |

|---|---|---|---|---|

| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anxiolytic & Anticonvulsant | Animal models | Showed highest anxiolytic activity at 2.5 mg/kg and significant anticonvulsant action. | ajol.inforesearchgate.net |

| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Animal models | Better anxiolytic effect than diazepam at 30 mg/kg. | researchgate.net |

| 1,2,3,4-Tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Animal models | Effect comparable to diazepam at 25 mg/kg. | researchgate.net |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Animal models | Showed significant anticonvulsant action. | ajol.inforesearchgate.net |

| 3-Hydroxy-2-quinoxalinecarboxylic acid | Anticonvulsant | Picrotoxin-induced convulsions | Dose-dependent delay in convulsions. | nih.gov |

Analgesic and Antispastic Effects

The analgesic properties of quinoxaline derivatives have been explored, often in conjunction with their anti-inflammatory activities. nih.govnih.govresearchgate.netijbpas.com Several studies have synthesized and evaluated new quinoxaline compounds for their ability to relieve pain.

In one such study, aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, were investigated. nih.gov Both compounds demonstrated a peripheral analgesic effect in an acetic acid-induced writhing test in mice. nih.gov Another investigation into substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives found that all tested compounds showed moderate analgesic activity compared to the reference drug. nih.gov A separate study synthesized a range of quinoxaline derivatives, including biphenyl (B1667301) quinoxaline and quinoxaline-2-one, and found that several compounds revealed significant analgesic activity, with percentage protection in the writhing test reaching up to 68.79%. researchgate.net

While the analgesic effects are documented, there is a lack of specific information in the provided search results regarding the antispastic effects of this compound or its direct derivatives. However, some quinoxaline-2,3-dione derivatives have been shown to reverse neuromuscular disorders like muscle weakness and discoordination induced by ethidium (B1194527) bromide in rats, suggesting a potential for effects on muscle control. nih.govresearchgate.net

Table 3: Analgesic Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Analgesic Model | Key Finding | Reference(s) |

|---|---|---|---|

| DEQX and OAQX (aminoalcohol-based) | Acetic acid-induced writhing | Showed peripheral analgesic effect. | nih.gov |

| Substituted quinoxaline and furo[2,3-b]quinoxaline derivatives | Not specified | Moderate analgesic activity. | nih.gov |

| Biphenyl quinoxaline, quinoxaline dione, quinoxaline-2-one derivatives | Acetic acid-induced writhing | Significant analgesic activity with up to 68.79% protection. | researchgate.net |

Other Biologically Significant Properties

Beyond their neuropharmacological profile, quinoxaline derivatives exhibit a broad range of other biological activities.

Anti-inflammatory and Immunomodulatory Effects

Quinoxaline derivatives are recognized for their anti-inflammatory properties. nih.govunav.edu The connection between inflammation and reactive oxygen species (ROS) has led to the development of compounds with dual antioxidant and anti-inflammatory activities. unav.edu

One study reported on the synthesis and evaluation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives as anti-inflammatory agents. unav.edu These compounds showed significant scavenging activities and inhibition of soybean lipoxygenase (LOX), an enzyme involved in producing pro-inflammatory mediators. unav.edu One derivative, in particular, demonstrated an important in vivo anti-inflammatory effect (41% reduction in edema) in a carrageenan-induced edema model, which was comparable to the reference drug indomethacin (B1671933) (47%). unav.edu

Another study evaluated two aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, and found that they acted on leukocyte migration and decreased the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov This indicates a direct modulatory effect on the inflammatory response. nih.gov Furthermore, some quinoxaline derivatives have been investigated as immunomodulatory compounds, with certain pyrazolo[1,5-a]quinoxaline derivatives showing potential as Toll-like receptor 7 (TLR7) antagonists, which could modulate immune responses. nih.gov The biogenic amine 3-hydroxy-L-kynurenamine (3-HKA), a related tryptophan metabolite, has shown an anti-inflammatory profile by inhibiting key inflammatory pathways and reducing pro-inflammatory cytokine release. nih.gov

Table 4: Anti-inflammatory and Immunomodulatory Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Key Effect | Model/Target | Reference(s) |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxide derivative (7b) | In vivo anti-inflammatory effect | Carrageenan-induced paw edema | unav.edu |

| Aminoalcohol-based quinoxalines (DEQX, OAQX) | Decreased IL-1β and TNF-α levels | Mouse carrageenan peritonitis | nih.gov |

| Pyrazolo[1,5-a]quinoxaline derivatives | TLR7 antagonism | In vitro assays | nih.gov |

| Various quinoxaline derivatives | Inhibition of soybean lipoxygenase (LOX) | In vitro enzyme assay | unav.edu |

Anti-parasitic Applications (e.g., Anti-Leishmanial, Anti-malarial, Anti-amoebic)

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new anti-parasitic agents, with activity reported against a variety of protozoan parasites. researchgate.net

Anti-Leishmanial Activity: Several studies have highlighted the potential of quinoxaline derivatives against Leishmania species. nih.govmdpi.comresearchgate.net New amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated, with a 3-chloropropyl derivative showing potent activity against Leishmania infantum (IC50 of 0.7 µM) and a cyclohexyl derivative being effective against Leishmania amazonensis (IC50 of 2.5 µM). nih.gov Another study on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives identified two compounds with better anti-leishmanial activity than the reference drug amphotericin B. nih.gov A structure-activity relationship (SAR) study on a series of quinoxaline derivatives active against L. amazonensis led to the design of new, potentially more effective compounds. researchgate.net

Anti-malarial Activity: The quinoxaline scaffold is also a promising starting point for the development of new anti-malarial drugs. oup.comnih.govresearchgate.net A series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized, with some compounds showing high activity against Plasmodium falciparum strains. nih.gov The structure-activity studies pointed to the importance of an enone moiety attached to the quinoxaline ring for anti-malarial action. nih.gov Another study reported that certain 2-arylaminoquinoxaline derivatives exhibited moderate anti-malarial activity against the rodent malaria parasite Plasmodium yoelii. oup.com More recently, a series of anti-schistosomal, quinoxaline-based compounds were found to have potent activity against P. falciparum, with some showing IC50 values in the single-digit nanomolar range. nih.gov

Anti-amoebic Activity: The activity of quinoxaline derivatives against Entamoeba histolytica, the causative agent of human amoebiasis, has also been investigated. frontiersin.orgsapub.orgnih.govamanote.comnih.gov One study synthesized a series of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives and found that their anti-amoebic activity was enhanced compared to their chalcone (B49325) and pyrazoline precursors. nih.gov One compound in this series showed better anti-amoebic activity and lower toxicity than the standard drug metronidazole. nih.gov Research on quinoxaline 1,4-di-N-oxide derivatives demonstrated that they can induce oxidative stress and inhibit key enzymes in E. histolytica, leading to parasite death. frontiersin.org

Table 5: Anti-parasitic Activity of Quinoxaline Derivatives

| Activity | Compound/Derivative Class | Target Organism | Key Finding | Reference(s) |

|---|---|---|---|---|

| Anti-Leishmanial | Amide derivatives of quinoxaline 1,4-di-N-oxide | L. infantum, L. amazonensis | IC50 values as low as 0.7 µM against L. infantum. | nih.gov |

| Anti-Leishmanial | Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Leishmania mexicana | Two compounds more active than amphotericin-B. | nih.gov |

| Anti-malarial | Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Plasmodium falciparum | Enone moiety important for activity. | nih.gov |

| Anti-malarial | 2-Arylaminoquinoxaline derivatives | Plasmodium yoelii | Moderate activity observed. | oup.com |

| Anti-malarial | Quinoxaline-based compounds | Plasmodium falciparum | Single-digit nanomolar IC50 values. | nih.gov |

| Anti-amoebic | Thiazolino[5,4-b]quinoxaline derivatives | Entamoeba histolytica | One compound more active and less toxic than metronidazole. | nih.gov |

| Anti-amoebic | Quinoxaline 1,4-di-N-oxide derivatives | Entamoeba histolytica | Induce oxidative stress and inhibit amoeba thioredoxin reductase. | frontiersin.org |

Antithrombotic Activity

Quinoxalinone derivatives have been noted for their potential as antithrombotic agents. sapub.org Research into this class of compounds has led to the development of various derivatives with patented antithrombotic activity. sapub.org While direct studies on the antithrombotic effects of this compound are not extensively detailed in the reviewed literature, the broader class of quinoxalin-2(1H)-one derivatives has shown promise in this area.

The mechanism of action for these compounds often involves the inhibition of key factors in the coagulation cascade, such as Factor Xa and Factor XIa, which are critical for thrombus formation. mdpi.com The structural features of the quinoxalinone core can be modified to enhance the interaction with these biological targets. For instance, studies on pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, which share structural similarities, have identified compounds with significant inhibitory activity against both Factor Xa and Factor XIa. mdpi.com

Table 1: Examples of Quinoxalinone and Related Derivatives with Antithrombotic Potential This table is interactive. You can sort the columns by clicking on the headers.

| Compound Name/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoxalinone derivatives | Not Specified | Patented as antithrombotic agents. | sapub.org |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa, Factor XIa | Identified as prospective inhibitors with IC50 values in the micromolar range. | mdpi.com |

| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoproline amides and peptides | Platelet Aggregation | Showed pronounced antithrombotic activity in in vivo models of arterial and venous thrombosis. | nih.gov |

| 3S-Tetrahydroisoquinoline-3-carboxyamino acids | Platelet Aggregation | Potently inhibited platelet aggregation induced by various agents. | nih.gov |

Hypoglycemic and Antihypertensive Potential

Quinoxaline derivatives have been investigated for their potential in managing blood glucose levels and hypertension. researchgate.netnih.gov The versatility of the quinoxaline scaffold allows for the synthesis of a wide range of derivatives with these biological activities. researchgate.net

Hypoglycemic Activity

Several studies have explored the hypoglycemic effects of quinoxaline derivatives. For example, a series of novel quinoxalinone derivatives were designed and evaluated for their hypoglycemic activity, with some compounds showing effects comparable to the positive control, pioglitazone. nih.gov These compounds were found to potentially exert their effects by alleviating cellular oxidative stress and modulating glucose transporters. nih.gov Research has also been conducted on other 3-phenylquinoxalin-2(1H)-one derivatives, which have demonstrated significant glucose-lowering effects in cellular models. nih.gov

Table 2: Quinoxaline Derivatives with Hypoglycemic Activity This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative Series | Model | Key Findings | Reference |

|---|---|---|---|

| Quinoxalinone derivatives (5i and 6b) | Cellular models | Exhibited strong hypoglycemic effects, comparable to pioglitazone. | nih.gov |

| 3-Phenylquinoxalin-2(1H)-one derivatives | LO2 cells | Demonstrated stronger glucose-lowering effects than the lead compound. | nih.gov |

| 3-[5'-methyl-2'-aryl-3'-(thiazol-2''-yl amino)thiazolidin-4'-one]coumarin derivatives | Animal models | Some compounds showed significant oral hypoglycemic activity. | scispace.comresearchgate.net |

Antihypertensive Potential

The potential of quinoxaline derivatives as antihypertensive agents has also been a subject of research. researchgate.netnih.gov Studies have shown that certain quinoxaline derivatives can exert hypotensive effects. For instance, a series of quinoxalylamino-1,3-diazacycloalkanes were synthesized and their effect on the blood pressure of normotensive rats was studied, indicating potential antihypertensive properties. nih.gov Furthermore, derivatives of 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide have been identified as potential antihypertensive agents. researchgate.net While the direct antihypertensive activity of this compound is not specified, the broader family of quinoline and quinazoline (B50416) derivatives, which are structurally related, have shown promise in this therapeutic area. nih.govresearchgate.netrsc.org

Table 3: Quinoxaline and Related Derivatives with Antihypertensive Potential This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative Series | Model | Key Findings | Reference |

|---|---|---|---|

| Quinoxalylamino-1,3-diazacycloalkanes | Normotensive rats | Demonstrated effects on blood pressure. | nih.gov |

| 3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide derivatives | Not Specified | Identified as potential antihypertensive agents. | researchgate.net |

| Quinazolin-4(3H)-one derivatives | In vivo | Several compounds showed a hypotensive effect and produced bradycardia. | nih.gov |

| Quinoline appended chalcone derivative | In vitro (ACE inhibition) | Showed considerable antihypertensive effect through inhibition of Angiotensin-Converting Enzyme (ACE). | researchgate.netrsc.org |

Advanced Spectroscopic and Analytical Characterization in Research on 3 Amino 5 Hydroxyquinoxalin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-amino-5-hydroxyquinoxalin-2(1H)-one and its complex derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity.

In research, the analysis of ¹H NMR spectra for quinoxalinone derivatives reveals characteristic signals. For instance, protons on the aromatic ring of the quinoxalinone core typically appear as multiplets in the downfield region, generally between δ 7.00 and 8.40 ppm. nih.gov The proton attached to the nitrogen at position 1 (N1-H) of the quinoxalinone ring is often observed as a broad singlet at a significantly downfield chemical shift, sometimes above δ 12.0 ppm, due to hydrogen bonding and the electronic nature of the amide group. chemicalbook.com Protons of the amino group at C3 and the hydroxyl group at C5 also present characteristic chemical shifts that can be confirmed through D₂O exchange experiments.

¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. The carbonyl carbon (C2) of the quinoxalinone ring is particularly diagnostic, appearing in the range of δ 150–160 ppm. nih.govacs.org Aromatic carbons and carbons of the pyrazine (B50134) ring resonate between δ 110 and 150 ppm. acs.org The specific chemical shifts of C3 and C5 are heavily influenced by the amino and hydroxyl substituents, respectively.

Dynamic NMR experiments at varying temperatures can be employed to study tautomeric and geometric equilibria, such as the lactam-lactim equilibrium, which is crucial for understanding the properties of these compounds. itba.edu.ar Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for assigning specific proton and carbon signals and confirming the connectivity between different parts of the molecule, which is especially important for highly substituted or complex derivatives. itba.edu.arnih.gov

Below is a table of representative ¹H and ¹³C NMR chemical shifts for a 3-(propylamino)quinoxalin-2(1H)-one derivative, illustrating the typical ranges for various parts of the molecule. acs.org

Interactive Table: Representative NMR Data for a 3-(propylamino)quinoxalin-2(1H)-one Derivative Select a nucleus to see its typical chemical shift (δ) in ppm.

Please select a nucleus to view the data.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis in Research Studies

Mass spectrometry (MS) is a powerful analytical tool used to determine the precise molecular weight of this compound and its derivatives, confirming their elemental composition. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used, which generate protonated molecules [M+H]⁺ in the gas phase, allowing for accurate mass determination. imist.ma High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which is crucial for confirming the molecular formula of a newly synthesized compound. acs.org

Beyond molecular weight, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. imist.maresearchgate.net In these experiments, the protonated parent molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. imist.maresearchgate.net Analyzing these fragmentation pathways provides valuable structural information and helps to differentiate between isomers, which might be indistinguishable by mass alone. imist.maresearchgate.net For example, the fragmentation of quinoxalinone derivatives often involves the loss of small molecules or radicals from substituents, or cleavages within the heterocyclic ring system itself. researchgate.net This detailed structural analysis is critical for verifying the identity of the target compound and any related impurities or metabolites. researchgate.netnih.gov

The table below shows a hypothetical fragmentation pattern for a quinoxalinone derivative as might be observed in an ESI-MS/MS experiment.

Table 5.2.1: Example ESI-MS/MS Fragmentation Data for a Quinoxalinone Derivative

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | Low | [M+H - H₂O]⁺ | Loss of water |

| [M+H]⁺ | Low | [M+H - CO]⁺ | Loss of carbon monoxide |

| [M+H]⁺ | High | [M+H - C₂H₅N]⁺ | Cleavage of an ethylamino substituent |

| [M+H]⁺ | High | Fragment A | Ring cleavage product |

| [M+H]⁺ | High | Fragment B | Further fragmentation of Fragment A |

This table illustrates the type of data obtained from MS/MS experiments, aiding in structural confirmation. The specific m/z values depend on the exact molecular formula of the derivative being studied.

Infrared (IR) Spectroscopy for Elucidating Specific Functional Group Transformations and Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy can confirm the presence of key structural motifs and monitor their transformation during chemical reactions.

The IR spectrum of a quinoxalinone derivative displays a number of characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinoxalinone ring is typically observed in the region of 1670–1700 cm⁻¹. nih.govnih.gov The N-H stretching vibrations of the amide and the C3-amino group, as well as the O-H stretch of the C5-hydroxyl group, appear as broad bands in the 3200–3500 cm⁻¹ region. nih.govnih.gov The exact position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding.

Other important absorptions include C=N and C=C stretching vibrations from the pyrazine and benzene (B151609) rings, which are found between 1400 and 1620 cm⁻¹. nih.gov C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹. scialert.net By comparing the IR spectra of reactants and products, researchers can confirm the success of a chemical transformation, such as the introduction or modification of a functional group.

Table 5.3.1: Characteristic IR Absorption Frequencies for Quinoxalinone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretch, H-bonded | 3200–3500 | Medium, Broad |

| N-H (amine/amide) | Stretch, H-bonded | 3200–3500 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000–3100 | Medium |

| C=O (amide) | Stretch | 1670–1700 | Strong, Sharp |

| C=N / C=C (ring) | Stretch | 1400–1620 | Medium to Strong |

This table summarizes key IR absorptions used to identify functional groups in quinoxalinone structures. nih.govnih.govscialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Quinoxalinone Chromophores

The extended conjugated system of the quinoxalinone ring makes it a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) range. UV-Vis and fluorescence spectroscopy are used to study the electronic properties of this compound and its derivatives.

UV-Vis absorption spectra of quinoxalinone derivatives typically show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring system. psu.eduias.ac.in The position of the maximum absorption wavelength (λ_max) is sensitive to the substitution pattern on the quinoxalinone core. psu.edu Electron-donating groups, such as the amino and hydroxyl groups in the parent compound, generally cause a bathochromic (red) shift in λ_max.

Many quinoxalinone derivatives are also fluorescent, meaning they re-emit absorbed energy as light. mdpi.com The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted relative to it (a phenomenon known as the Stokes shift). bachem.com The fluorescence quantum yield (Φ_f or QY), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. bachem.comnih.gov Quantum yields for quinoxalinone derivatives can be high, sometimes approaching unity in certain solvents, making them of interest for applications in materials science and bioimaging. psu.edu The quantum yield is influenced by factors such as molecular structure, solvent polarity, and temperature. psu.edunih.gov

Table 5.4.1.1: Example Photophysical Data for Quinoxalinone Derivatives in Solution

| Derivative Type | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|---|

| Pyrazolo[3,4-b]quinoxaline | Dichloromethane | ~430 | ~530 | ~0.9-1.0 |

| Pyrido[2,3-f]quinoxaline | DMSO | ~365 | ~450 | Varies |

| Donor-Acceptor Quinoxaline (B1680401) | Toluene | ~380 | ~480 | ~0.40 |

This table provides examples of photophysical properties for different classes of quinoxalinone derivatives, showing how structure and environment affect their optical behavior. psu.edumdpi.comnih.govmdpi.com

Solvatochromism is the phenomenon where the color of a substance (and thus its UV-Vis absorption or emission spectrum) changes with the polarity of the solvent. Quinoxalinone derivatives, particularly those with donor-acceptor architectures, often exhibit significant solvatochromism. nih.govacs.orgacs.org This effect arises because the polarity of the solvent can differentially stabilize the ground and excited electronic states of the molecule.

In a typical case, the excited state of a donor-acceptor quinoxalinone is more polar than its ground state. acs.org In such instances, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromism) in the fluorescence emission spectrum. psu.edunih.gov This property makes these compounds useful as fluorescent probes for sensing the local polarity of environments, such as the binding sites of proteins. acs.org The study of solvatochromism provides deep insights into the nature of the excited state, including intramolecular charge transfer (ICT) phenomena, and how the molecule interacts with its surroundings. nih.govacs.org

Table 5.4.2.1: Example of Solvatochromic Shift in a Quinoxaline Derivative

| Solvent | Polarity (Δf) | Emission λ_max (nm) |

|---|---|---|

| Cyclohexane (nonpolar) | ~0 | 450 |

| Ethyl Acetate (polar aprotic) | ~0.2 | 510 |

| Acetonitrile (B52724) (polar aprotic) | ~0.3 | 550 |

This table illustrates how the emission wavelength of a donor-acceptor quinoxaline can shift to longer wavelengths (red-shift) as the solvent polarity increases. acs.org

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. tricliniclabs.comnih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture by comparing their retention factors (R_f) to a standard, and determine the appropriate solvent system for a larger-scale separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of quinoxalinone compounds with high resolution and sensitivity. nih.govchromatographyonline.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The elution order depends on the polarity of the analytes; more polar compounds elute earlier. HPLC is widely used for:

Purity Assessment: Determining the purity of a synthesized compound by detecting and quantifying impurities.

Quantitative Analysis: Measuring the concentration of a quinoxalinone derivative in a sample, often using a UV detector set to the compound's λ_max. chromatographyonline.com

Preparative Separation: Isolating pure compounds from a reaction mixture for further study.